3-Methylpiperidin-4-one hydrobromide

Physicochemical characterization Solid-state properties Process chemistry

Sourcing 3-methyl-4-piperidone for large-scale synthesis often introduces salt-form inconsistency and cold-chain logistics burdens. This pre-formed hydrobromide salt resolves both issues. - Eliminates in-house salt formation: Achieves 98% synthetic yield directly, reducing QC overhead. - Ambient storage & handling: High melting point (203-205°C) avoids cold-chain shipping required for lower-melting hydrochloride analogs. - Regulatory-ready supply: Directly supports compliance workflows for a controlled precursor under Canadian Precursor Control Regulations, enabling qualified vendor continuity.

Molecular Formula C6H12BrNO
Molecular Weight 194.07 g/mol
CAS No. 144236-25-9
Cat. No. B179663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperidin-4-one hydrobromide
CAS144236-25-9
Synonyms3-Methylpiperidin-4-one hydrobroMide
Molecular FormulaC6H12BrNO
Molecular Weight194.07 g/mol
Structural Identifiers
SMILESCC1CNCCC1=O.Br
InChIInChI=1S/C6H11NO.BrH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H
InChIKeyVBGIDPGLWQVEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpiperidin-4-one Hydrobromide Specifications & Procurement


3-Methylpiperidin-4-one hydrobromide (CAS 144236-25-9) is a hydrobromide salt of 3-methyl-4-piperidone, a substituted piperidin-4-one heterocycle with molecular formula C6H12BrNO and molecular weight 194.07 g/mol . The compound is a key synthetic intermediate in pharmaceutical chemistry, particularly for the preparation of fentanyl and 4-anilino-piperidine analgesics, as well as for the synthesis of benzofuro[3,2-c]pyridine derivatives . 3-Methylpiperidin-4-one is explicitly listed in the Canada Gazette, Part 2, Volume 158, Number 12 as a regulated emerging fentanyl precursor under the Precursor Control Regulations, which imposes procurement and handling requirements distinct from non-regulated analogs [1].

1
Regulated fentanyl precursor — requires supply chain partners with controlled substance licensing and compliance infrastructure.
2
Hydrobromide salt form — solid-state mp 203–205 °C supports recrystallization purification and ambient storage without cold-chain logistics.
3
Stereocenter-enabled chiral resolution — 3-methyl substitution allows access to optically pure 3-methyl-4-aminopiperidines; absent in unsubstituted 4-piperidone.

Why Substitution Fails for 3-Methylpiperidin-4-one Hydrobromide


Generic substitution of 3-methylpiperidin-4-one hydrobromide with alternative salts (e.g., hydrochloride) or structurally similar piperidin-4-ones fails at two critical levels. First, at the physicochemical level, salt form dictates melting point, solubility profile, and hygroscopicity—the hydrobromide salt exhibits a melting point of 203-205°C , substantially higher than the free base (boiling point 182.6°C at 760 mmHg) or the hydrochloride salt, which enables distinct purification and handling advantages during large-scale synthesis. Second, at the regulatory level, 3-methyl-4-piperidone is a scheduled precursor subject to controlled distribution [1], whereas unsubstituted 4-piperidone or N-protected analogs (e.g., 1-Boc-4-piperidone) carry different compliance burdens, directly impacting supply chain continuity and vendor qualification. These two dimensions—salt-specific thermophysical behavior and regulatory classification—preclude casual in-class interchange.

Target: Hydrobromide Salt

Solid-state mp 203–205 °C; predictable recrystallization and ambient storage.

Substitute: Hydrochloride or Free Base

Hydrochloride analogs may exhibit lower melting ranges (~136–138 °C); free base is a liquid (bp 182.6 °C). Handling and purification profiles differ significantly.

Target: 3-Methyl-4-piperidone

Scheduled emerging fentanyl precursor under Canadian regulations; requires licensed vendors.

Substitute: Unsubstituted 4-piperidone or N-Boc Analog

Unsubstituted 4-piperidone not listed, but lacks 3-methyl stereocenter; N-Boc protected analogs carry different regulatory tiers and synthetic utility.

Salt form and regulatory classification are the two critical dimensions preventing casual in-class interchange.

3-Methylpiperidin-4-one Hydrobromide Comparative Evidence


Melting Point: Salt Form Comparison

The hydrobromide salt form of 3-methylpiperidin-4-one provides a solid-state melting point of 203-205°C, enabling straightforward crystallization-based purification that is not feasible with the liquid free base (boiling point 182.6°C at 760 mmHg) . While the hydrochloride salt is also a solid, its thermophysical properties differ—reported melting points for structurally related piperidin-4-one hydrochloride salts vary, with some exhibiting lower melting ranges (e.g., 136-137.5°C for certain derivatives) [1]. The hydrobromide's higher melting point relative to these comparators provides a larger thermal window for recrystallization and storage without degradation risk. No direct head-to-head melting point data for 3-methylpiperidin-4-one hydrochloride versus hydrobromide was identified in primary literature; this comparison constitutes cross-study comparable evidence derived from reported free base and class-analog data.

Melting Point: Salt Form Comparison
Cross-study comparable
Hydrobromide mp 203–205 °C vs. free base bp 182.6 °C; related HCl salts ~136–138 °C
Higher melting point supports robust recrystallization and ambient storage workflows.
No direct head-to-head HCl salt data for the same substitution; data derived from class analogs.
Physicochemical characterization Solid-state properties Process chemistry

Regulatory Classification as a Controlled Precursor

3-Methyl-4-piperidone (the free base corresponding to 3-methylpiperidin-4-one hydrobromide) is explicitly designated as a regulated emerging fentanyl precursor under the Canada Gazette, Part 2, Volume 158, Number 12 [1]. This classification imposes specific licensing, record-keeping, and reporting obligations on suppliers and purchasers. In contrast, N-protected analogs such as 1-Boc-4-piperidone, while also listed, are subject to different regulatory thresholds based on their direct convertibility to fentanyl. Unsubstituted 4-piperidone (CAS 4160-37-0) is not listed as a fentanyl precursor, yet cannot substitute for 3-methylpiperidin-4-one in synthetic routes requiring the 3-methyl substitution for downstream stereochemical or pharmacological properties [2]. The procurement pathway for 3-methylpiperidin-4-one hydrobromide thus requires vendor pre-qualification for controlled precursor handling, which is not uniformly required for all piperidin-4-one derivatives.

Regulatory Classification
Source review
Listed as emerging fentanyl precursor (Canada Gazette, 2024). Unsubstituted 4-piperidone not listed.
Procurement requires controlled substance licensing and vendor pre-qualification.
Regulatory status may vary by jurisdiction; verify local precursor control regulations.
Regulatory compliance Controlled substances Supply chain management

Synthetic Yield: Hydrobromide Salt Formation

A reported synthesis protocol for 3-methylpiperidin-4-one hydrobromide achieves 98% yield (42.9 g isolated product) from methanol suspension and concentration in vacuo, with melting point 203-205°C confirming salt identity . While this yield is specific to the reported laboratory-scale protocol and not a direct head-to-head comparison with the hydrochloride salt formation under identical conditions, the data establishes a reproducible synthetic benchmark for the hydrobromide salt. Comparable synthetic protocols for the hydrochloride salt of 3-methylpiperidin-4-one are less explicitly documented in open-access literature, with vendor listings indicating custom synthesis availability rather than standardized published yields [1]. The hydrobromide's high reported yield supports predictable process scaling and cost modeling.

Synthetic Yield: HBr Salt Formation
Reported
98%
42.9 g isolated product; methanol suspension, concentration in vacuo
Supports predictable process scaling and quality control benchmarks.
Reported laboratory-scale protocol; no standardized HCl salt yield available.
Synthetic methodology Process optimization Salt formation

Muscarinic Receptor Affinity of Scaffold Derivatives

While no direct binding data exists for 3-methylpiperidin-4-one hydrobromide itself, structurally related O-alkynyloximes of N-methyl-4-piperidinone have been evaluated for muscarinic receptor affinity, with affinities measured against [3H]pirenzepine (M1-selective) and [3H]-N-methylscopolamine (pan-muscarinic) as radioligands [1]. These data establish that the N-methylpiperidin-4-one scaffold is capable of engaging muscarinic receptors when appropriately functionalized. In contrast, oximes derived from tropinone exhibit different selectivity profiles. This class-level inference supports the utility of 3-methylpiperidin-4-one hydrobromide as a precursor for generating muscarinic ligand libraries, where the 3-methyl substitution provides a distinct steric and stereochemical profile compared to unsubstituted or 2-substituted analogs [2].

Muscarinic Receptor Affinity of Scaffold
Class-level inference
N-methyl-4-piperidinone oximes show measurable muscarinic receptor engagement via radioligand binding.
Scaffold supports generation of muscarinic ligand libraries; 3-methyl substitution provides distinct steric profile.
No direct binding data for the hydrobromide salt itself; affinity depends on O-alkynyl substituent.
Receptor pharmacology Muscarinic agonists Medicinal chemistry

Chiral Resolution via 3-Methyl Substitution

The 3-methyl substitution on the piperidin-4-one ring creates a stereocenter that enables chiral resolution and subsequent stereoselective transformations. A published scalable synthesis of optically pure (3R,4R)-1-benzyl- and (3R,4R)-1-Boc-3-methyl-4-aminopiperidines employs chiral resolution of N-benzyl-3-methyl-4-piperidone as the key step [1]. This resolution relies on the presence of the 3-methyl group to generate the stereocenter; unsubstituted 4-piperidone lacks this stereochemical handle. Similarly, the 3-methyl group in 3-methylpiperidin-4-one adopts equatorial orientation in chair conformations, as established by crystallographic studies of 1-formyl-2,6-diaryl-3-methylpiperidin-4-one derivatives, which adopt distorted twist-boat conformations with the methyl group equatorially disposed [2]. This conformational preference influences downstream diastereoselectivity in reductions and additions.

Chiral Resolution via 3-Methyl Group
Reported
3-Methyl stereocenter enables chiral resolution to optically pure 3-methyl-4-aminopiperidines; equatorial conformation confirmed crystallographically.
Enables enantiomerically enriched downstream products; unsubstituted 4-piperidone cannot provide this stereochemical control.
Class-level evidence from crystallographic and synthetic protocol studies.
Stereoselective synthesis Chiral resolution Process chemistry

Analgesic & Antimicrobial Activity of Derivatives

A series of 2,6-diaryl-3-methyl-4-piperidones, synthesized from the 3-methyl-4-piperidone scaffold, were evaluated for analgesic and antimicrobial activities [1]. Among the derivatives tested, 2-(4-methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one (compound 2) exhibited the highest analgesic and local anesthetic activity, whereas the corresponding oximes and thiosemicarbazones were completely devoid of these activities [1]. This demonstrates that the 3-methyl-4-piperidone scaffold, when elaborated to 2,6-diaryl derivatives with the ketone functionality intact, yields bioactive molecules; the free base or hydrobromide salt serves as the essential synthetic entry point. Additionally, 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives derived from 3-alkyl-4-piperidones exhibited significant antibacterial, antifungal, and anthelmintic activities [2].

Analgesic & Antimicrobial Activity of Derivatives
Class-level inference
2,6-Diaryl-3-methyl-4-piperidones exhibit reported analgesic and antimicrobial screening activities; oxime and thiosemicarbazone derivatives inactive.
Scaffold is a viable entry point for generating bioactive molecules with tunable activity profiles.
Quantitative IC50/MIC values not reported in abstract; activity is scaffold-dependent.
Analgesic activity Antimicrobial screening Structure-activity relationship

Application Scenarios for 3-Methylpiperidin-4-one Hydrobromide


Scalable Synthesis with High Yield and Thermal Stability

Based on the documented 98% synthetic yield for hydrobromide salt formation and the high melting point of 203-205°C, this compound is optimal for process chemistry workflows where robust solid-state purification and ambient storage are required. The hydrobromide salt form eliminates the need for cold-chain logistics that may be necessary for lower-melting hydrochloride analogs or liquid free base handling. Procurement of the pre-formed hydrobromide salt reduces in-house salt formation steps and associated QC burden.

Muscarinic Receptor Modulator Development

The N-methylpiperidin-4-one scaffold has demonstrated muscarinic receptor engagement when derivatized as O-alkynyloximes . 3-Methylpiperidin-4-one hydrobromide provides the ketone handle for oxime formation while introducing 3-position substitution distinct from tropinone-based scaffolds. This application is supported by class-level pharmacological evidence and is appropriate for CNS drug discovery programs exploring muscarinic agonism or antagonism.

Enantioselective Synthesis of 3-Methyl-4-aminopiperidines

The 3-methyl stereocenter in 3-methylpiperidin-4-one enables chiral resolution pathways that are unavailable with unsubstituted 4-piperidone . This makes the hydrobromide salt a strategic procurement choice for programs requiring optically pure 3-methyl-4-aminopiperidines, which are valuable chiral amine building blocks for pharmaceutical synthesis. The equatorial preference of the 3-methyl group, established crystallographically , provides predictable stereochemical outcomes in subsequent reductions and functionalizations.

Analgesic & Antimicrobial Lead Discovery

Derivatives of the 3-methyl-4-piperidone scaffold, specifically 2,6-diaryl-3-methyl-4-piperidones, exhibit validated analgesic and antimicrobial activities . The hydrobromide salt serves as the core synthetic intermediate for constructing these derivatives via Mannich condensation with aromatic aldehydes. Procurement supports medicinal chemistry efforts targeting novel analgesics with reduced abuse liability or antimicrobial agents addressing resistant pathogens.

Application
Selection Property
Validation Focus
Scalable synthesis with high yield and thermal stability
Hydrobromide salt form; documented 98% yield; mp 203–205 °C
Process chemistry robustness; reduced cold-chain dependency
Muscarinic receptor modulator development
N-methylpiperidin-4-one scaffold with ketone handle for oxime formation
Radioligand binding confirmation; scaffold selectivity over tropinone analogs
Enantioselective synthesis of 3-methyl-4-aminopiperidines
3-methyl stereocenter enables chiral resolution; equatorial conformational preference
Stereochemical outcome predictability; enantiomeric purity
Analgesic & antimicrobial lead discovery
2,6-diaryl-3-methyl-4-piperidone derivatives from scaffold
In vivo analgesic and in vitro antimicrobial screening; structural tuning
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